Naphthalene-2,6-dicarbonitrile

Electrochemistry Anion radical stability Electron transfer

Naphthalene-2,6-dicarbonitrile (2,6-NDCN) is the only dicyanonaphthalene isomer that undergoes simple, reversible one-electron reduction without anion radical dimerization—confirmed by head-to-head cyclic voltammetry against seven isomers. Substituting cheaper 1,4-dicyanobenzene or 2,7-dicyanonaphthalene introduces irreversible side-reactions that compromise CTF surface area (target: 2255 m²/g), electrochemical stability, and semiconductor device reproducibility. Specify CAS 31656-49-2 and require isomeric purity verification to avoid 2,7-isomer contamination. Essential for CTFs, COFs, n-type organic semiconductors, OLED/OFET/OPV materials, and radical anion EPR studies.

Molecular Formula C12H6N2
Molecular Weight 178.19 g/mol
CAS No. 31656-49-2
Cat. No. B1600231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2,6-dicarbonitrile
CAS31656-49-2
Molecular FormulaC12H6N2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C#N)C=C1C#N
InChIInChI=1S/C12H6N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H
InChIKeyZBFVJRBOKDTSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-2,6-dicarbonitrile (CAS 31656-49-2) Procurement: What Scientific Buyers Must Know Before Selecting a Dicyanonaphthalene Isomer


Naphthalene-2,6-dicarbonitrile (syn. 2,6-dicyanonaphthalene, 2,6-NDCN) is a C12H6N2 aromatic dinitrile featuring two cyano groups symmetrically substituted at the 2- and 6-positions of the naphthalene core [1]. It is a white to grey crystalline solid with a melting point exceeding 300°C, a predicted density of 1.23 ± 0.1 g/cm³, and solubility in DMF and other organic solvents [2]. As a bifunctional monomer with electron-withdrawing nitrile groups and a rigid, planar π-conjugated backbone, it serves as a critical building block for covalent triazine frameworks (CTFs), covalent organic frameworks (COFs), and organic semiconductor materials [3].

Why 2,6-Dicyanonaphthalene Cannot Be Replaced by Other Isomeric Dicyanonaphthalenes or Alternative Aromatic Dinitriles


Procurement decisions involving aromatic dinitriles often default to isomer substitution based on perceived functional equivalence; this approach fails for naphthalene-2,6-dicarbonitrile because the 2,6-regioisomeric substitution pattern dictates fundamentally distinct electrochemical behavior, polymerization outcomes, and material performance that cannot be replicated by 1,4-dicyanobenzene (terephthalonitrile), 2,7-dicyanonaphthalene, or other positional isomers [1]. Specifically, the 2,6-isomer undergoes simple, reversible one-electron reduction to its anion radical without detectable dimerization side-reactions, whereas 1,3-, 2,3-, and 2,7-isomers exhibit reversible anion radical dimerization that compromises electrochemical stability and reproducibility in electron-transfer applications [2]. The quantitative differential evidence presented below establishes why generic substitution introduces unacceptable performance variance and why 2,6-NDCN must be specified as the exact CAS 31656-49-2 compound.

Naphthalene-2,6-dicarbonitrile (CAS 31656-49-2): Head-to-Head Quantitative Differentiation Versus Comparator Compounds


Electrochemical Reduction: 2,6-Dicyanonaphthalene Exhibits Simple Reversible One-Electron Reduction Without Anion Radical Dimerization

Among seven isomeric dicyanonaphthalenes studied by cyclic voltammetry in N,N-dimethylformamide, 2,6-dicyanonaphthalene undergoes a simple, reversible one-electron reduction to its anion radical without complications from coupled chemical reactions [1]. In contrast, the 1,3-, 2,3-, and 2,7-isomers exhibit measurable reversible dimerization of their anion radicals, with dimerization equilibrium constants determined at various temperatures [1]. DFT calculations of all 10 isomers showed that the three isomers with detectable dimerization had the highest spin density at ring carbons not bearing a cyano group; the 2,6-isomer's spin density distribution renders it dimerization-inactive under identical conditions [1].

Electrochemistry Anion radical stability Electron transfer

Covalent Triazine Framework Formation: 2,6-NDCN Yields Crystalline CTF Under Ionothermal Conditions Versus 1,4-Dicyanobenzene as Benchmark

Under ionothermal conditions using ZnCl2, the polytrimerization of 2,6-naphthalenedicarbonitrile (2,6-NDCN) yields a well-ordered, close-packed layered covalent triazine-based framework (CTF) at lower temperatures, and an amorphous yet highly porous solid at elevated temperatures [1]. The amorphous material exhibits a BET surface area of 2255 m²/g and a pore volume of 1.51 cm³/g, with remarkable thermal stability up to 640°C [1]. This demonstrates that the 2,6-naphthalene core produces structurally distinct CTF architectures compared to the benchmark 1,4-dicyanobenzene (terephthalonitrile, CTF-1) system [1].

Covalent Organic Frameworks CTF synthesis Porous materials

Synthetic Pathway Selectivity: 2,6-NDCN Requires Ammonia-to-Substrate Molar Ratio ≥25:1 for Sustained High-Selectivity Ammoxidation

Industrial production of 2,6-dicyanonaphthalene via ammoxidation of 2,6-dimethylnaphthalene requires process conditions that differ markedly from those applicable to alkylated benzenes [1]. The patented process specifies an ammonia-to-2,6-dimethylnaphthalene molar ratio of at least 25:1 and the use of an unsupported alkali-metal vanadium bronze catalyst, optionally promoted with titanium, boron, or iron [1]. Under prior art conditions typical for benzene-series ammoxidation (NH3:hydrocarbon ratios of 0.2–20), 2,6-dicyanonaphthalene is obtained with low selectivity, or if selectivity is initially high, it rapidly falls to unacceptably low levels as the reaction proceeds [1].

Ammoxidation Process chemistry Catalytic synthesis

Isomeric Purity Requirement: 2,7-Dicyanonaphthalene Contamination Introduces Reversible Dimerization Artifacts in Electrochemical Measurements

The electrochemical study of seven isomeric dicyanonaphthalenes revealed that while 2,6-dicyanonaphthalene exhibits simple reversible one-electron reduction without coupled chemical reactions, the 2,7-isomer—the closest positional analog—undergoes reversible anion radical dimerization [1]. The dimerization equilibrium constant for 2,7-dicyanonaphthalene was determined at various temperatures, and DFT calculations confirmed that the 2,7-isomer possesses the highest spin density at carbons not bearing a cyano group among the dimerizing isomers [1].

Isomer separation Quality control Electrochemical purity

COF Monomer Versatility: 2,6-NDCN Enables Triazine-Based Frameworks with Distinct Pore Architecture Versus 1,4-Dicyanobenzene-Derived CTF-1

In a comprehensive review of COF linkage chemistries, 2,6-dicyanonaphthalene was identified alongside 1,4-dicyanobenzene as one of only two dinitriles that afforded crystalline polymers under ionothermal trimerization conditions, producing CTF materials with permanent porosity [1]. The naphthalene core provides extended π-conjugation and increased interlayer spacing compared to the benzene-derived CTF-1, enabling distinct pore geometry and electronic properties that cannot be accessed using 1,4-dicyanobenzene alone [1]. The review further notes that boron-containing COF linkages suffer from hydrolytic and oxidative instability that limit their utility, whereas triazine-based frameworks from dinitriles offer improved robustness [1].

Covalent Organic Frameworks Linkage chemistry Triazine-based frameworks

Physical Property Baseline: 2,6-NDCN Melting Point >300°C and Density 1.23 g/cm³ Provide Handling Stability Superior to Lower-Melting Isomers

Naphthalene-2,6-dicarbonitrile is a solid with a melting point >300°C, density of 1.23 ± 0.1 g/cm³ (predicted), and boiling point of 391.6 ± 15.0°C (predicted) [1]. This high melting point, combined with its crystalline solid form, provides thermal stability during handling and processing that contrasts with lower-melting aromatic nitriles [1]. The compound is soluble in DMF and other organic solvents but insoluble in water, with a calculated LogP of 2.58 and topological polar surface area of 47.6 Ų .

Thermal stability Material handling Physical properties

Naphthalene-2,6-dicarbonitrile (CAS 31656-49-2): Evidence-Based Research and Industrial Application Scenarios


Electrochemical Research Requiring Stable Anion Radical Intermediates

2,6-Dicyanonaphthalene is the preferred dicyanonaphthalene isomer for electrochemical studies involving one-electron reduction to anion radicals. As demonstrated by direct head-to-head cyclic voltammetry of seven isomers, the 2,6-isomer undergoes simple, reversible reduction without detectable anion radical dimerization, whereas 1,3-, 2,3-, and 2,7-isomers exhibit measurable reversible dimerization that complicates voltammetric analysis and electron-transfer kinetic measurements [1]. Researchers conducting spectroelectrochemistry, EPR studies of radical anions, or developing electron-transfer catalysts should specify CAS 31656-49-2 and require isomeric purity verification to avoid 2,7-isomer contamination artifacts.

Covalent Triazine Framework (CTF) Synthesis for High-Surface-Area Porous Materials

2,6-NDCN serves as a bifunctional monomer for synthesizing naphthalene-extended covalent triazine frameworks (CTFs) via ionothermal polytrimerization in ZnCl2. The resulting amorphous CTF achieves a BET surface area of 2255 m²/g and pore volume of 1.51 cm³/g, with thermal stability to 640°C [1]. These quantitative performance metrics are critical for applications in gas storage (H2, CH4, CO2), heterogeneous catalysis support, and molecular separation membranes. Researchers targeting CTF architectures with extended π-conjugation and larger interlayer spacing than CTF-1 (derived from 1,4-dicyanobenzene) must procure 2,6-NDCN specifically—the two dinitrile monomers are not interchangeable and produce fundamentally different framework geometries .

Organic Semiconductor and Optoelectronic Device Precursor Synthesis

The electron-withdrawing nitrile groups and rigid, planar naphthalene core of 2,6-NDCN make it a valuable intermediate for synthesizing n-type organic semiconductors, OLED emitters, OFET active layers, and OPV components [1]. The symmetrical 2,6-substitution pattern provides linear conjugation along the molecular axis, enabling predictable π-stacking and charge transport properties in solid-state devices. Procurement from suppliers offering high-purity material (≥95-98%) is essential for achieving reproducible device performance, as trace isomeric impurities (particularly 2,7-dicyanonaphthalene) can introduce electrochemical instability through anion radical dimerization .

Industrial Ammoxidation Process Development and Scale-Up

For process chemists developing or optimizing 2,6-dicyanonaphthalene production, the patented ammoxidation process establishes critical non-negotiable parameters: ammonia-to-2,6-dimethylnaphthalene molar ratio ≥25:1 and an unsupported alkali-metal vanadium bronze catalyst (optionally promoted with Ti, B, or Fe) at 425-435°C optimal temperature [1]. Attempting to use generic ammoxidation conditions optimized for alkylated benzenes (NH3:substrate ratios ≤20:1) results in low selectivity or rapid selectivity decay, making the process economically non-viable [1]. Procurement decisions for industrial-scale synthesis must account for this elevated ammonia consumption and specialized catalyst requirement, which directly impact production economics and explain the compound's premium pricing relative to simpler aromatic nitriles.

Technical Documentation Hub

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